4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with cyclopropylpyrimidine and methoxypyridine groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic synthesis. The key steps may include:
Formation of the Piperazine Core: Starting from a suitable piperazine precursor, the core structure is formed.
Substitution Reactions: Introduction of the cyclopropylpyrimidine and methoxypyridine groups through nucleophilic substitution or coupling reactions.
Cyclization: Final cyclization to form the desired piperazin-2-one structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring the process is safe and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the pyrimidine or pyridine rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic processes.
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes or Receptors: Interacting with specific enzymes or receptors to modulate their activity.
Pathway Modulation: Affecting biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one
- 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-chloropyridin-4-yl)piperazin-2-one
Uniqueness
- Substituent Effects : The methoxy group may impart unique electronic and steric properties compared to hydroxyl or chloro substituents.
- Biological Activity : Differences in biological activity due to variations in substituents.
Properties
IUPAC Name |
4-(6-cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-24-16-8-13(4-5-18-16)22-7-6-21(10-17(22)23)15-9-14(12-2-3-12)19-11-20-15/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACKOCHQORAMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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